2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that features a bromophenyl group attached to an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of 4-bromobenzaldehyde with acetone and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolone ring.
-
Step 1: Formation of Intermediate
Reagents: 4-bromobenzaldehyde, acetone, ammonium acetate
Conditions: Acidic medium, typically using hydrochloric acid
Reaction: [ \text{4-bromobenzaldehyde} + \text{acetone} + \text{ammonium acetate} \rightarrow \text{Intermediate} ]
-
Step 2: Cyclization
Conditions: Heating the reaction mixture
Reaction: [ \text{Intermediate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can lead to the formation of reduced imidazolone derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the imidazolone ring.
Reduction: Reduced imidazolone derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the imidazolone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
- 2-(4-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
- 2-(4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one imparts unique reactivity and binding properties compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in medicinal applications.
Properties
Molecular Formula |
C11H11BrN2O |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,4-dimethyl-1H-imidazol-5-one |
InChI |
InChI=1S/C11H11BrN2O/c1-11(2)10(15)13-9(14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,13,14,15) |
InChI Key |
QIAVXAXKZGJBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=N1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.